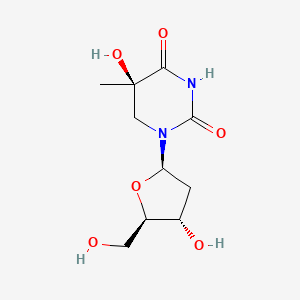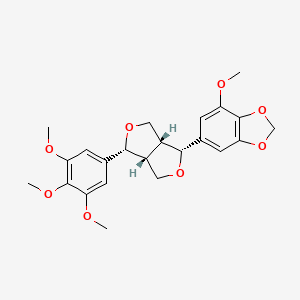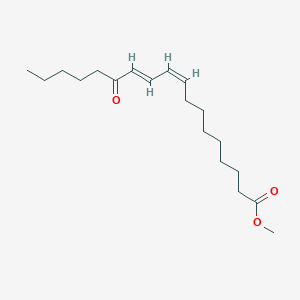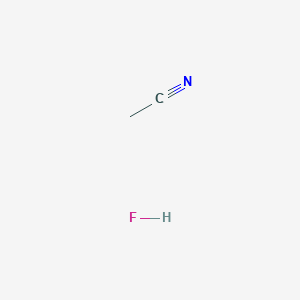
2,2-Diphenyl-1,3-dioxepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-1,3-dioxepane is an organic compound with the molecular formula C17H18O2 It is a member of the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms This compound is notable for its unique structure, which includes two phenyl groups attached to the dioxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3-dioxepane typically involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which then undergoes cyclization to form the dioxepane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C)
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Common solvents include toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1,3-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxepane ring into diols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products
Oxidation: Benzophenone derivatives
Reduction: Diphenylmethanol derivatives
Substitution: Nitro or halogenated phenyl derivatives
Scientific Research Applications
2,2-Diphenyl-1,3-dioxepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry. It is involved in the preparation of various polymers through ring-opening polymerization.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1,3-dioxepane involves its interaction with molecular targets through its phenyl groups and dioxepane ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dioxepane
- 1,3-Dioxepane
- 1,4-Dioxepane
Comparison
2,2-Diphenyl-1,3-dioxepane is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to other dioxepane isomers. The phenyl groups also provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
77130-20-2 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2,2-diphenyl-1,3-dioxepane |
InChI |
InChI=1S/C17H18O2/c1-3-9-15(10-4-1)17(16-11-5-2-6-12-16)18-13-7-8-14-19-17/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
KACOOFOKXCICKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


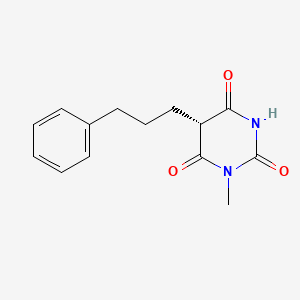

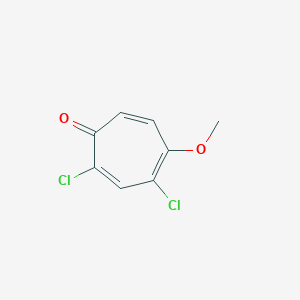
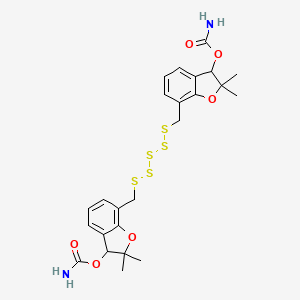
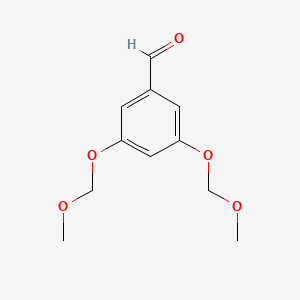
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
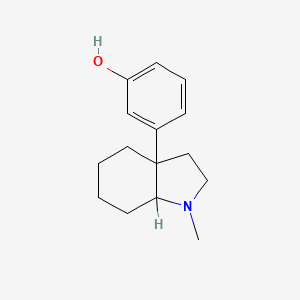
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
